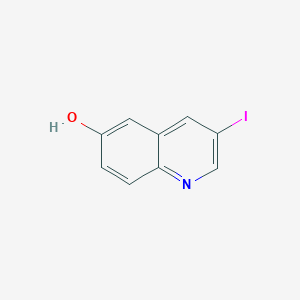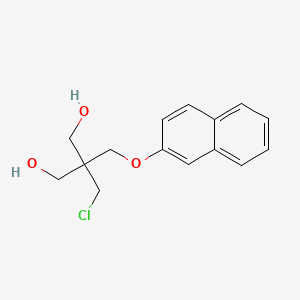
2-(Chloromethyl)-2-((2-naphthyloxy)methyl)-1,3-propanediol
Vue d'ensemble
Description
The compound "2-(Chloromethyl)-2-((2-naphthyloxy)methyl)-1,3-propanediol" is a chemical intermediate that has been studied for its potential applications in the synthesis of various pharmaceutical agents, including beta-adrenergic receptor blockers . It is related to a family of compounds that are used in the synthesis of drugs with antihypertensive properties, such as propranolol and nadoxolol .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of hydroxymethyl propanediol with various reagents to produce intermediates that can be further modified . For instance, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a closely related compound, has been improved to obtain highly optically pure forms of the compound, which are crucial for the synthesis of enantiomerically pure drugs . Additionally, asymmetric dihydroxylation has been used to synthesize (S)-propranolol hydrochloride from related naphthoxy propanediol derivatives .
Molecular Structure Analysis
The molecular structure of compounds in this family has been characterized using various spectroscopic techniques, including NMR, GC-MS, and high-resolution MS . The crystal structure of a similar compound, 2,2-bis(bromomethyl)-1,3-propanediol, has been determined to be monoclinic with specific space group parameters, indicating the importance of intermolecular hydrogen bonding and van der Waals forces in the solid state .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, allowing for the formation of various derivatives. For example, the reaction of 2-chloromethyl-3-(2-methoxyethoxy)propene with lithium powder and a carbonyl compound followed by treatment with an epoxide leads to unsaturated diols, which can be further transformed into perhydrofuropyrans . Similarly, the lithiation of 3-chloro-2-(chloromethyl)prop-1-ene in the presence of ketones yields methylenic homoallylic diols, which can be converted into 1,6-dioxaspiro[3.4]octanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of fluorinated groups in some derivatives affects their solubility and interfacial properties, making them potential building blocks for the synthesis of amphiphilic macromolecules . The crystallographic and spectroscopic elucidation of related compounds has provided insights into their potential for hydrogen bonding and π-π stacking interactions, which are relevant for understanding their behavior in different environments .
Applications De Recherche Scientifique
Synthesis of Spiro Compounds and Polyols :
- Straightforward Synthesis of 1,7-dioxaspiro[4.4]nonanes: This research demonstrates the synthesis of spiro compounds, specifically 1,7-dioxaspiro[4.4]nonanes, utilizing a reaction involving 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene, which is structurally similar to 2-(Chloromethyl)-2-((2-naphthyloxy)methyl)-1,3-propanediol. These compounds can be further oxidized to a variety of spiroketones (Alonso, Meléndez, & Yus, 2004).
- Synthesis of (S)-Propranolol Hydrochloride by Asymmetric Dihydroxylation: The paper discusses the synthesis of (S)-propranolol hydrochloride using a process that starts from a compound similar to this compound. This shows the application in synthesizing beta-blockers (Jiang Ru, 2008).
Polymer Research :
- Conformational Characteristics and Crystalline Order in Poly(2-methyl-1,3-propane glycol terephthalate): This study involves a polymer derived from 2-methyl-1,3-propanediol, indicating the potential use of similar compounds in polymer synthesis and analysis (Bello, Bello, & Riande, 1999).
Catalytic Reactions and Hydrogenation Studies :
- Hydrogenation of Dimethyl Malonate to 1,3-Propanediol Catalyzed by a Cu/SiO2 Catalyst: This research explores the hydrogenation process to produce 1,3-propanediol, showcasing the potential application of related compounds in catalytic processes (Zheng, Zhu, Li, & Ji, 2017).
Analytical Chemistry Applications :
- Determination of 3-Chloropropanediol in Soy Sauce Samples: Although focusing on 3-chloropropanediol, this study highlights the use of related chloropropanediols in analytical methods for food safety and contaminant detection (Chung, Ponnusamy, & Jen, 2018).
Pharmaceutical Synthesis :
- Synthesis of Propanolamine Side Chain Deuterated Propranolol, Propranolol-diol and 4-Hydroxypropranol: This research involves the synthesis of various propranolol derivatives, starting from compounds structurally related to this compound, indicating its relevance in the synthesis of beta-blockers (Walker & Nelson, 1978).
Mécanisme D'action
Target of Action
Carbomer, also known as Carbopol 974P , is a synthetic polymer that primarily targets the surface of the eye . It is used as a lacrimal substitute to treat symptoms associated with dry eyes .
Mode of Action
Carbomer forms a transparent, lubricating, and moistening film on the surface of the eye . It is a highly carboxylated polymer composed of lightly cross-linked polyacrylic acid . Its mechanism of action is based on acidification of pathogens .
Biochemical Pathways
It is known that carbomer acts as a buffering agent, maintaining the mild, protective acidity of the vagina in the presence of semen . This buffering activity prevents the alkalinizing action of semen, which can enable acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection .
Pharmacokinetics
Upon neutralization (pH 7), particles swell to around 1000 times their initial volume and the viscosity dramatically increases due to charge repulsion . This property can enhance the bioavailability of drugs by controlling their release so the body can easily absorb them .
Result of Action
The primary result of Carbomer’s action is the creation of a moistening film on the surface of the eye, providing relief from dry eye symptoms . Additionally, its buffering activity can prevent unwanted pregnancy and shows promise for prevention of STDs, including HIV/AIDS .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbomer. For instance, the pH of the environment can affect the swelling and viscosity of Carbomer . Furthermore, salts can decrease viscosity by reducing the charge repulsion .
Analyse Biochimique
Biochemical Properties
Carbomer is a weak anionic polyelectrolyte, whose degree of ionization is dependent on solution pH . In its non-ionized form at low pHs, Carbomer may associate with various non-ionic polymers and form hydrogen-bonded interpolymer complexes . The crosslinked structure of Carbomer gives it unique properties, such as the ability to absorb and retain water, which leads to its thickening and gelling abilities .
Cellular Effects
Carbomer has been shown to stimulate robust CD8 T-cell responses to subunit antigens, providing effective immunity against respiratory challenge with a virus and a systemic intracellular bacterial infection . It has also been found to have a low potential risk of sensitization and skin irritation, even at high concentrations .
Molecular Mechanism
Carbomer enhances cross-presentation without a metabolic switch in dendritic cells (DCs). Instead, Carbomer induces in DCs a unique metabolic state, typified by dampened oxidative phosphorylation and basal levels of glycolysis . By increasing ROS production and lipid peroxidation, Carbomer promotes antigen escape from endosomes to the cytosol for degradation by proteasomes into peptides for MHC I loading by TAP-dependent pathways .
Temporal Effects in Laboratory Settings
Carbomer dispersions prepared using magneto-hydrodynamic mixing have been shown to have higher viscosity and increased storage modulus compared to those prepared using conventional high shear mixing . This is induced by a different water distribution, accompanied by lower ionization and higher degradation of the polymer in the case of high shear mixing .
Dosage Effects in Animal Models
In a long-term toxicity study, New Zealand rabbits were topically administered Carbomer hydrogel at a daily dose of 900 IU/cm^2, 1,800 IU/cm^2, and 3,600 IU/cm^2 for 28 days . The safe dose for long-term administration of Carbomer hydrogel for persistently damaged skin was found to be 900 IU/cm^2, which is 10 times that of the proposed clinical dosing .
Metabolic Pathways
This includes enabling the accumulation of degraded antigen, reducing endosomal acidity, and promoting antigen localization to early endosomes .
Transport and Distribution
Carbomer is typically supplied as a white, fluffy, and free-flowing powder . It is not soluble in water but can swell and disperse in water to form a viscous gel . The gel formation occurs when Carbomer absorbs water and swells, increasing its volume and viscosity .
Propriétés
IUPAC Name |
2-(chloromethyl)-2-(naphthalen-2-yloxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-8-15(9-17,10-18)11-19-14-6-5-12-3-1-2-4-13(12)7-14/h1-7,17-18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJMCNBPWEGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CO)(CO)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864160 | |
| Record name | 2-(Chloromethyl)-2-{[(naphthalen-2-yl)oxy]methyl}propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842-91-1, 9007-20-9 | |
| Record name | 1,3-Propanediol, 2-(chloromethyl)-2-((2-naphthyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbomer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



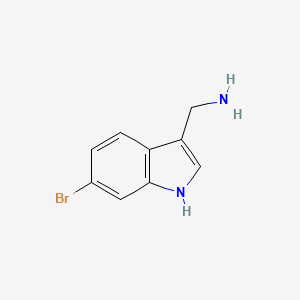

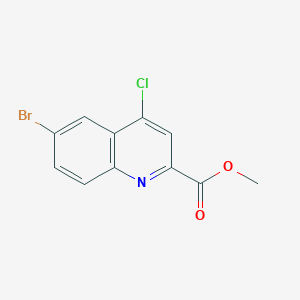


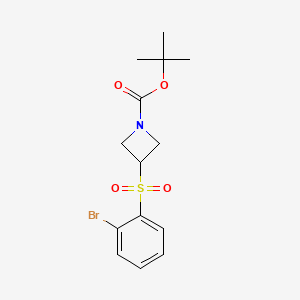
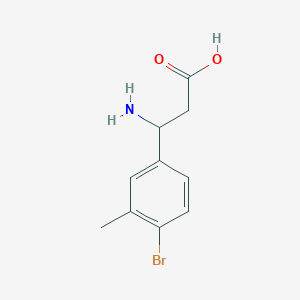
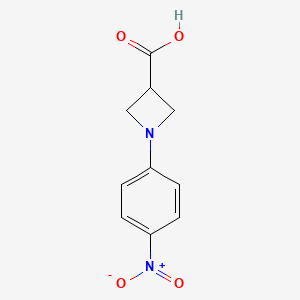

![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)
![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)


